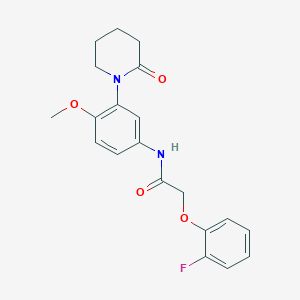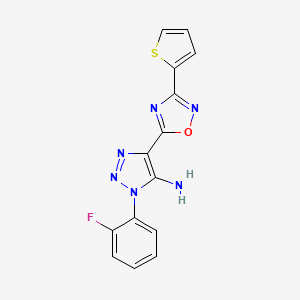
FS(C1=CC2=C(N=C(S2)N)C=C1)(F)(F)(F)F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FS(C1=CC2=C(N=C(S2)N)C=C1)(F)(F)(F)F is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of FS(C1=CC2=C(N=C(S2)N)C=C1)(F)(F)(F)F is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In terms of its biochemical effects, it has been shown to inhibit the activity of certain enzymes involved in cell growth and division. It has also been shown to induce apoptosis in cancer cells. In terms of its physiological effects, it has been shown to have anti-cancer activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FS(C1=CC2=C(N=C(S2)N)C=C1)(F)(F)(F)F is its potential as an anti-cancer agent. It has also shown promise as a fluorescent probe for detecting biological molecules. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on FS(C1=CC2=C(N=C(S2)N)C=C1)(F)(F)(F)F. One potential direction is to investigate its potential as a fluorescent probe for detecting biological molecules. Another potential direction is to further investigate its mechanism of action and identify potential targets for its anti-cancer activity. Additionally, further research could be done to improve its solubility in water and make it more suitable for use in various experiments.
Métodos De Síntesis
FS(C1=CC2=C(N=C(S2)N)C=C1)(F)(F)(F)F is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 4,5-dicyanoimidazole with 2,6-difluoroaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
FS(C1=CC2=C(N=C(S2)N)C=C1)(F)(F)(F)F has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has shown promising results as an anti-cancer agent. It has also been investigated for its potential use as a fluorescent probe for detecting biological molecules. Additionally, it has been studied for its use in organic electronics and as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
6-(pentafluoro-λ6-sulfanyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)15-7(13)14-5/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDCLTJAFBTJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)
![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)
![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)

![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)
![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)